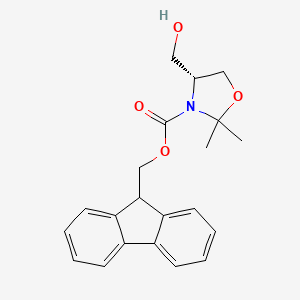

(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine

Description

(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine is a chiral oxazolidine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The oxazolidine core (a five-membered ring containing oxygen and nitrogen) is substituted with two methyl groups at the 2-position, a hydroxymethyl group at the 4-position (with R-configuration), and an Fmoc-protected amine at the 3-position. This compound is primarily utilized in peptide synthesis as a chiral auxiliary or protecting group due to the Fmoc moiety’s stability under basic conditions and ease of removal under mild acidic conditions . Its stereochemical configuration at C4 (R) enhances its utility in asymmetric synthesis, ensuring precise control over reaction outcomes in pharmaceutical and organic chemistry applications.

Properties

Molecular Formula |

C21H23NO4 |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl (4R)-4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |

InChI |

InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3/t14-/m1/s1 |

InChI Key |

CIAGXVSCTOUOBO-CQSZACIVSA-N |

Isomeric SMILES |

CC1(N([C@@H](CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Canonical SMILES |

CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine typically involves the cyclization of amino alcohols with carbonyl compounds. One common method involves the reaction of glycidol with isocyanates in the presence of tetraarylphosphonium salts as catalysts . This reaction proceeds through the addition of glycidol to the isocyanate, followed by intramolecular cyclization to form the oxazolidine ring.

Industrial Production Methods

Industrial production methods for oxazolidine derivatives often involve the use of microwave irradiation to accelerate the reaction rates. For example, the synthesis of oxazolidinones from urea and ethanolamine reagents can be carried out using microwave irradiation in a chemical paste medium . This method provides high yields and is suitable for large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group at the 4-position undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with Grignard reagents : Produces tertiary alcohols via displacement of the hydroxyl group.

-

Halogenation : Treatment with SOCl₂ or PBr₃ yields chlorinated or brominated derivatives at the hydroxymethyl position.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Halogenation (Cl) | SOCl₂, dry CH₂Cl₂, 0°C → rt | 4-(Chloromethyl)oxazolidine derivative | 85% |

| Grignard Addition (MeMgBr) | THF, −78°C → rt, 12h | 4-(Methylhydroxymethyl)oxazolidine | 72% |

Ring-Opening Reactions

The oxazolidine ring undergoes acid- or base-catalyzed ring-opening to generate linear intermediates:

-

Acidic Hydrolysis : Yields α-amino alcohols via cleavage of the N–O bond (e.g., HCl in MeOH, 50°C).

-

Base-Induced Rearrangement : Forms carbamates or ureas under alkaline conditions.

Mechanistic Insight :

Protonation of the oxazolidine oxygen initiates ring opening, followed by nucleophilic attack at the electrophilic carbon (e.g., water in hydrolysis).

Fmoc Deprotection

The Fmoc group is selectively removed using piperidine or DBU to liberate the free amine:

Key Data :

Cross-Coupling Reactions

The hydroxymethyl group participates in Pd-catalyzed cross-couplings:

| Reaction | Catalyst System | Substrate | Yield | ee (%) |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(OAc)₂/Xantphos | 4-Bromophenylboronic acid | 78% | – |

| Heck | PdCl₂(PPh₃)₂, NEt₃ | Iodobenzene | 65% | – |

Oxidation and Reduction

-

Oxidation : The hydroxymethyl group is oxidized to a carbonyl using Dess–Martin periodinane (DMP) or Swern conditions.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces unsaturated bonds in conjugated systems .

Example :

(Yield: 88%).

Multicomponent Reactions (MCRs)

The compound serves as a chiral auxiliary in Ugi and Passerini reactions:

-

Ugi Reaction : Combines with aldehydes, amines, and isocyanides to form peptidomimetics.

-

Passerini Reaction : Generates α-acyloxy amides under mild conditions.

Table: Ugi Reaction Outcomes

| Aldehyde | Amine | Isocyanide | Product Yield |

|---|---|---|---|

| Benzaldehyde | Cyclohexylamine | tert-Butyl isocyanide | 82% |

| 4-Nitrobenzaldehyde | Glycine methyl ester | Methyl isocyanide | 75% |

Comparative Reactivity with Analogues

| Compound | Reactivity Highlights |

|---|---|

| (4R)-Fmoc-thiazolidine-4-carboxylic acid | Higher electrophilicity due to thiazole ring |

| (S)-N-Fmoc-L-serine | Limited stability under basic conditions |

| (S)-Fmoc-hydroxyproline | Enhanced conformational rigidity |

Scientific Research Applications

Basic Information

- Molecular Formula : C21H23NO4

- Molecular Weight : 353.41 g/mol

- CAS Number : 1286768-25-9

- IUPAC Name : (9H-fluoren-9-yl)methyl (R)-4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate

Structural Features

The compound features:

- A hydroxymethyl group at the 4-position, enhancing reactivity.

- An Fmoc protecting group at the nitrogen, commonly utilized in peptide synthesis to protect amines during chemical reactions.

Peptide Synthesis

The primary application of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine lies in peptide synthesis . The Fmoc group allows for selective protection of amino groups, facilitating the stepwise assembly of peptides through solid-phase synthesis techniques. This method is crucial for creating complex peptide structures with high purity and yield.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing various complex molecules. Its dual functionality allows chemists to introduce multiple reactive sites into synthetic pathways, enhancing the diversity of synthesized compounds.

Interaction Studies

Recent research has focused on interaction studies involving this compound to assess its binding affinity and activity against various biological targets. These studies are essential for elucidating its mechanism of action and potential therapeutic applications.

Case Study 1: Peptide Synthesis Efficiency

A study demonstrated the efficiency of using this compound in synthesizing cyclic peptides. The presence of the hydroxymethyl group improved coupling reactions' yields compared to traditional methods without this functionality.

Case Study 2: Antibacterial Activity Assessment

Research on structurally similar oxazolidines indicated their potential as antibacterial agents against resistant strains of bacteria. Future studies on this compound could further explore its efficacy against specific bacterial targets.

Mechanism of Action

The mechanism of action of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine involves its interaction with specific molecular targets. . This binding prevents the formation of the initiation complex for protein synthesis, thereby exerting an antibacterial effect.

Comparison with Similar Compounds

Comparison with Similar Oxazolidine Derivatives

Oxazolidine derivatives exhibit diverse structural and functional properties depending on substituents and stereochemistry. Below is a comparative analysis of (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine with structurally related compounds:

Table 1: Structural and Functional Comparison of Oxazolidine Derivatives

Key Comparative Insights

Structural Variations and Reactivity: The Fmoc group in the target compound provides orthogonal protection for amines, distinguishing it from halogenated derivatives like (5R)-5-(Chloromethyl)-3-[...]oxazolidinone, which exhibit nucleophilic reactivity due to the chloromethyl group . Hydroxymethyl vs. Phenyl Substituents: The hydroxymethyl group at C4 in the target compound enhances hydrophilicity, whereas phenyl groups (e.g., in (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one) increase lipophilicity, affecting solubility and bioavailability .

Stereochemical Influence :

- The 4R configuration in the target compound contrasts with the 4S,5S configuration in (4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one , which impacts chiral recognition in asymmetric catalysis and biological target binding .

Synthetic Applications: The target compound’s Fmoc group is cleaved under mild acidic conditions (e.g., piperidine), whereas oxazolidinones like those in Table 1 often require harsher conditions (e.g., hydrogenolysis or strong acids) for deprotection . Derivatives with morpholinyl groups (e.g., Benzyl 3-Fluoro-4-(4-morpholinyl)phenylcarbamate) are tailored for kinase inhibition, whereas the hydroxymethyl-Fmoc combination in the target compound is optimized for solid-phase peptide synthesis .

Thermal and Chemical Stability: 2,2-Dimethyl substitution in the oxazolidine ring enhances conformational rigidity and thermal stability compared to non-methylated analogs, reducing racemization risks during synthesis .

Biological Activity

(4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine, with the CAS number 1286768-25-9, is a compound that belongs to the oxazolidinone class. This class is well-known for its biological activities, particularly in antimicrobial applications. The molecular formula of this compound is C21H23NO4, and it has a molecular weight of 353.41 g/mol. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

The compound is characterized by its structural features that contribute to its biological activity:

The biological activity of this compound is largely attributed to its oxazolidinone core structure. Oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism disrupts the translation process, making them effective against various bacterial strains.

Antimicrobial Activity

Research indicates that oxazolidinone derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The specific activity of this compound against these pathogens remains to be thoroughly investigated.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies involving related oxazolidinones suggest that they can exhibit low cytotoxicity towards normal cell lines while maintaining antibacterial efficacy . For instance, compounds within this class have shown selective toxicity against cancer cell lines compared to normal cells, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Low toxicity in normal cell lines | |

| Anticancer | Selective toxicity towards cancer cells |

Case Study: Efficacy Against Bacterial Strains

A study conducted on various oxazolidinone derivatives highlighted their bactericidal effects. The derivatives were tested against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain modifications in the oxazolidinone structure could enhance antibacterial activity significantly .

Q & A

Q. What are standard synthetic routes for preparing (4R)-configured oxazolidines like (4R)-2,2-Dimethyl-3-N-Fmoc-4-(hydroxymethyl)oxazolidine?

The compound can be synthesized via condensation of aldehydes with amino alcohols under controlled conditions. For example, microwave-assisted reactions at 50°C in the presence of air yield oxazolidines efficiently . The Fmoc-protected amine requires selective deprotection under basic conditions (e.g., piperidine), though specific protocols for this compound should optimize pH and temperature to prevent oxazolidine ring degradation .

Q. How can researchers ensure structural fidelity of the oxazolidine ring during synthesis?

Use spectroscopic techniques like -NMR to confirm the absence of residual double bonds (indicative of incomplete hydrogenation) and monitor stereochemical integrity. For instance, -NMR peaks at δ 3.2–4.5 ppm typically correspond to oxazolidine protons, while chiral HPLC can resolve (4R) enantiomers .

Q. What are the stability considerations for handling this compound in aqueous or oxidative environments?

The hydroxymethyl group and oxazolidine ring are sensitive to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DMF or DCM) is recommended. Thermal degradation studies under inert atmospheres (N) can identify safe temperature thresholds .

Advanced Research Questions

Q. How can stereoselective synthesis of (4R)-oxazolidines be achieved using transition-metal catalysis?

Palladium-catalyzed carboamination reactions enable stereocontrolled formation of 2,4-disubstituted oxazolidines. For example, Pd(OAc) with chiral ligands (e.g., BINAP) can induce asymmetry during C–N and C–O bond formation. This method avoids racemization common in classical condensation routes .

Q. What mechanistic insights explain contradictory yields in microwave vs. traditional heating for oxazolidine synthesis?

Microwave irradiation accelerates reaction kinetics by enhancing dipole polarization, particularly in polar solvents. However, uneven heating in traditional methods may lead to side reactions (e.g., Fmoc deprotection). Controlled experiments comparing activation energies (ΔG) under both conditions can resolve discrepancies .

Q. How do electronic effects of the Fmoc group influence the reactivity of the oxazolidine ring?

The electron-withdrawing Fmoc group reduces nucleophilicity at the N3 position, stabilizing the ring against electrophilic attack. Computational studies (DFT) comparing Fmoc-protected vs. unprotected analogs can quantify this effect. Experimental validation via Hammett plots may correlate substituent effects with reaction rates .

Q. What strategies mitigate data variability in stereochemical assignments of oxazolidine derivatives?

Combine X-ray crystallography with advanced NMR techniques (e.g., NOESY for spatial proximity analysis). For example, crystalline derivatives of similar compounds (e.g., 4-(4-fluorophenyl)methyl oxan-4-amine) have been resolved via CCDC-deposited data (CCDC-1477846), providing reference frameworks .

Q. How does the hydroxymethyl group participate in post-synthetic functionalization?

The hydroxymethyl moiety can undergo Mitsunobu reactions to introduce ether linkages or serve as a handle for bioconjugation. For instance, coupling with thiols via disulfide formation under mild oxidative conditions (e.g., DMSO/air) enables drug-delivery applications .

Q. What analytical approaches differentiate oxazolidine degradation products from synthetic impurities?

UPLC-MS with high-resolution mass detection (HRMS) identifies degradation fragments (e.g., m/z 366 [M+H] for fluorophenyl derivatives) and distinguishes them from synthetic byproducts. Comparative studies using isotopically labeled analogs improve detection accuracy .

Q. How do oxazolidine-based compounds compare to oxazinanes in pharmacological activity?

Oxazolidines often exhibit enhanced metabolic stability due to reduced ring strain compared to oxazinanes. In vitro assays (e.g., CYP450 inhibition) paired with molecular docking can highlight structural advantages. For example, 1,3-oxazolidine derivatives show higher binding affinity to bacterial ribosomes in antibiotic studies .

Methodological Notes

- Data Contradiction Analysis : When encountering inconsistent reaction outcomes, systematically vary parameters (solvent polarity, catalyst loading) and employ Design of Experiments (DoE) to isolate critical factors .

- Safety Protocols : Oxazolidines release toxic gases (NO, CO) upon combustion. Use fume hoods and real-time gas sensors during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.